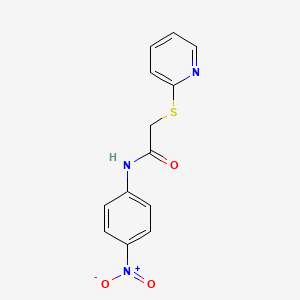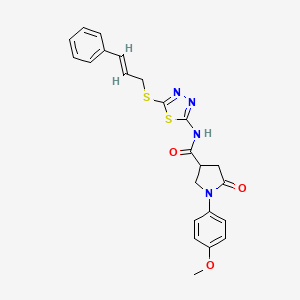
3-Methyl-3-(4-(o-tolyl)piperazine-1-carbonyl)isochroman-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-3-(4-(o-tolyl)piperazine-1-carbonyl)isochroman-1-one is a complex organic compound that has garnered interest in scientific research due to its unique structure and potential applications. This compound features a piperazine ring, an isochroman-1-one moiety, and a methyl group, making it a subject of study in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(4-(o-tolyl)piperazine-1-carbonyl)isochroman-1-one typically involves multiple steps, starting with the formation of the piperazine ring One common approach is to react o-tolylamine with a suitable carbonyl compound under controlled conditions to form the piperazine core
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can help streamline the synthesis process, making it more efficient and cost-effective.
化学反応の分析
Types of Reactions
3-Methyl-3-(4-(o-tolyl)piperazine-1-carbonyl)isochroman-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: : Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 3-Methyl-3-(4-(o-tolyl)piperazine-1-carbonyl)isochroman-1-one has shown potential as a bioactive molecule
Medicine
The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its interactions with biological targets can be studied to understand its effects on various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may make it suitable for specific applications in material science and engineering.
作用機序
The mechanism by which 3-Methyl-3-(4-(o-tolyl)piperazine-1-carbonyl)isochroman-1-one exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its potential therapeutic effects. The exact molecular targets and pathways involved would need to be determined through detailed biochemical and pharmacological studies.
類似化合物との比較
Similar Compounds
3-Methyl-3-(4-(m-tolyl)piperazine-1-carbonyl)isochroman-1-one
3-Methyl-3-(4-(p-tolyl)piperazine-1-carbonyl)isochroman-1-one
3-Methyl-3-(4-(o-tolyl)piperazine-1-carbonyl)isochroman-2-one
Uniqueness
3-Methyl-3-(4-(o-tolyl)piperazine-1-carbonyl)isochroman-1-one stands out due to its specific substitution pattern on the piperazine ring and the isochroman-1-one moiety. This unique structure may confer distinct biological and chemical properties compared to its similar counterparts.
特性
IUPAC Name |
3-methyl-3-[4-(2-methylphenyl)piperazine-1-carbonyl]-4H-isochromen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-16-7-3-6-10-19(16)23-11-13-24(14-12-23)21(26)22(2)15-17-8-4-5-9-18(17)20(25)27-22/h3-10H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUZUMZVTQQIJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3(CC4=CC=CC=C4C(=O)O3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(7-Nitrodibenzo[b,d]furan-2-yl)ethanone](/img/structure/B2888559.png)


![3-[(3R)-Piperidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride](/img/structure/B2888564.png)


![7-methyl-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B2888567.png)


![(5Z)-2-methylsulfanyl-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one](/img/structure/B2888571.png)
![N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2888574.png)

![5-(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazol-4-yl)-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2888578.png)
![2-({2-[(cyclohexylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide](/img/structure/B2888579.png)
